molecular formula C17H13FN2O3S2 B2668890 Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797688-88-0

Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2668890
CAS No.: 1797688-88-0
M. Wt: 376.42
InChI Key: JQGSUZGMZBGQPJ-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a complex organic compound that features a benzothiazole ring fused with an azetidine ring, and a fluorophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsReagents such as phosphorus oxychloride (POCl3) and various catalysts are often employed to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions could be utilized to streamline the process .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include POCl3 for cyclization, LiAlH4 for reduction, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzothiazole or azetidine rings .

Scientific Research Applications

Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S2/c18-11-5-7-12(8-6-11)25(22,23)13-9-20(10-13)17(21)16-19-14-3-1-2-4-15(14)24-16/h1-8,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGSUZGMZBGQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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